(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)imino-oxido-phenylazanium
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Overview
Description
(10-methyl-1,3,8-triazatricyclo[74002,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)imino-oxido-phenylazanium is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)imino-oxido-phenylazanium typically involves multiple steps, including the formation of the triazatricyclo structure and the subsequent addition of the imino-oxido-phenylazanium group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)imino-oxido-phenylazanium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)imino-oxido-phenylazanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)imino-oxido-phenylazanium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-phenylethanol: An aromatic compound with similar structural features.
p-hydroxyphenylethanol: Another aromatic compound with hydroxyl groups.
4-hydroxybenzaldehyde: A benzene derivative with aldehyde and hydroxyl groups.
Uniqueness
(10-methyl-1,3,8-triazatricyclo[74002,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)imino-oxido-phenylazanium is unique due to its complex structure, which includes multiple rings and functional groups
Properties
CAS No. |
83692-83-5 |
---|---|
Molecular Formula |
C17H13N5O |
Molecular Weight |
303.32 g/mol |
IUPAC Name |
(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)imino-oxido-phenylazanium |
InChI |
InChI=1S/C17H13N5O/c1-12-6-5-11-21-16(12)18-14-9-10-15(19-17(14)21)20-22(23)13-7-3-2-4-8-13/h2-11H,1H3 |
InChI Key |
GJILOFMNLNCUCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C2N=C(C=C3)N=[N+](C4=CC=CC=C4)[O-] |
Origin of Product |
United States |
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